Z-Leu-Leu-Leu-B(OH)2 (MG262)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Leu-Leu-B(OH)2 involves the coupling of a peptide sequence with a boronic acid moiety. The peptide sequence typically consists of three leucine residues (Leu-Leu-Leu), which are sequentially coupled using standard peptide synthesis techniques.
Industrial Production Methods
Industrial production of Z-Leu-Leu-Leu-B(OH)2 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically produced as a solid lyophilized powder, which is soluble in DMSO and ethanol but insoluble in water .
Chemical Reactions Analysis
Types of Reactions
Z-Leu-Leu-Leu-B(OH)2 undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The peptide backbone can undergo reduction reactions under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include boronic esters, reduced peptides, and substituted boronic acids .
Scientific Research Applications
Z-Leu-Leu-Leu-B(OH)2 has a wide range of scientific research applications:
Chemistry: Used as a proteasome inhibitor in various biochemical assays.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in diseases related to proteasome dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Z-Leu-Leu-Leu-B(OH)2 exerts its effects by inhibiting the proteasome, a complex responsible for degrading unneeded or damaged proteins. The compound binds to the active site of the proteasome, preventing the breakdown of proteins and leading to the accumulation of ubiquitinated proteins. This inhibition affects various cellular processes, including cell cycle regulation, apoptosis, and stress responses .
Comparison with Similar Compounds
Similar Compounds
MG132: Another proteasome inhibitor with a similar structure but lower potency.
Bortezomib: A clinically used proteasome inhibitor with a different chemical structure.
Carfilzomib: A second-generation proteasome inhibitor with enhanced specificity
Uniqueness
Z-Leu-Leu-Leu-B(OH)2 is unique due to its high potency and selectivity for the proteasome. Its boronic acid moiety provides a reversible binding mechanism, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
[3-methyl-1-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOOGAFELWOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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